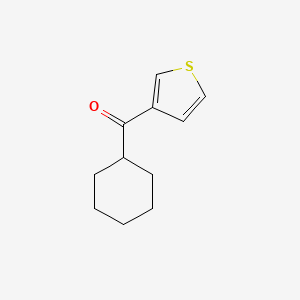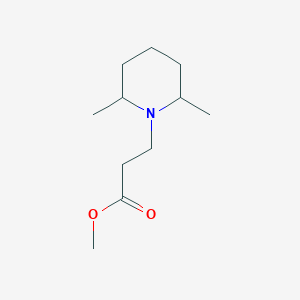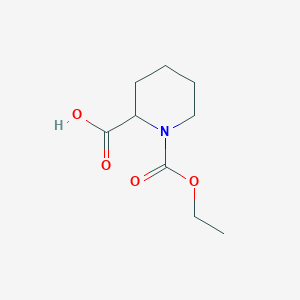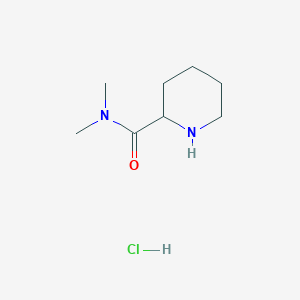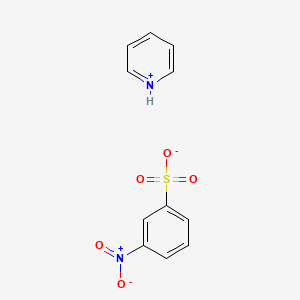
Pyridinium 3-nitrobenzenesulfonate
概要
説明
Pyridinium 3-Nitrobenzenesulfonate is a type of pyridinium salt . It is an unsaturated heterocyclic compound with different functional groups present either on the pyridine ring or at the nitrogen atom . It was initially considered as an effective germicide .
Synthesis Analysis
Pyridinium salts, including this compound, have been synthesized using various methods . One common method involves quaternization reactions using different synthetic routes: conventional, microwave, and ultrasound . The reactions were carried out using pyridine-3-aldoxime, pyridine-4-aldoxime, isonicotinamide, and nicotinamide as nucleophiles and three different dihaloalkanes as electrophiles .Molecular Structure Analysis
The molecular weight of this compound is 282.27 . The molecular formula is C5H5N·C6H5NO5S .Chemical Reactions Analysis
Pyridinium salts, including this compound, have been used in a wide range of research topics due to their synthetic routes and reactivity . They have played an intriguing role as pyridinium ionic liquids, pyridinium ylides, anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .Physical And Chemical Properties Analysis
This compound appears as a white to light yellow powder or crystal . It has a melting point of 119-122 degrees Celsius .科学的研究の応用
Reactivity Studies
The study of substituted 2-phenylethyl m-nitrobenzenesulfonates with pyridines, including pyridinium 3-nitrobenzenesulfonate, provides insights into the reaction kinetics and structure-reactivity correlations. The reactivity is influenced by electron-donating and electron-withdrawing substituents, which affect bond formation between carbon and nitrogen atoms in the molecules. This research is crucial for understanding the fundamental aspects of organic reaction mechanisms (Yoh, Yang, & Han, 1987).
Nonlinear Optics
This compound is used in the synthesis of thienyl-substituted pyridinium derivatives for applications in second-order nonlinear optics. This involves investigating the crystal structures and optical properties of these compounds, which are important for developing materials with specific optical characteristics (Dai, Tan, Ye, & Yang, 2014).
Fluorescence and Sensing Applications
The formation of pyridinium salts through specific reactions, such as the Rh(III)-catalyzed C-H activation reaction, has been explored for their fluorescence properties. These salts, including those derived from this compound, can be functionalized for applications in sensing, such as detecting nitrobenzene in environmental samples (Han, Shim, Kim, & Jun, 2018).
Electrochemistry
The study of pyridinium ion transfer across different interfaces, such as water/nitrobenzene, is crucial in understanding the electrochemical behavior of these ions. This research provides valuable data on diffusion coefficients, standard potentials, and energy changes, which are essential for applications in electrochemistry and battery technology (Heli, Mahjani, Jafarian, Gobal, Mousavi, & Shamsipur, 2002).
Analytical Chemistry
In analytical chemistry, this compound plays a role in the synthesis of specific compounds, such as 2-(p-nitrobenzenesulfonamido)-pyridine, which has been studied for its chemical properties and potential applications in drug discovery and other analytical applications (Weber, Lalich, & Major, 1941).
作用機序
Safety and Hazards
将来の方向性
Pyridinium salts, including Pyridinium 3-Nitrobenzenesulfonate, have been used in various applications ranging from biological to industrial applications . They have been used as antimicrobial, anti-malarial, anticancer, and anticholinergic inhibitors . Future research may continue to explore these applications and potentially discover new uses for these compounds.
特性
IUPAC Name |
3-nitrobenzenesulfonate;pyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO5S.C5H5N/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;1-2-4-6-5-3-1/h1-4H,(H,10,11,12);1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZFZXZRKPNZOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[NH+]C=C1.C1=CC(=CC(=C1)S(=O)(=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583481 | |
| Record name | Pyridin-1-ium 3-nitrobenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84752-61-4 | |
| Record name | Pyridin-1-ium 3-nitrobenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridinium 3-Nitrobenzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the function of pyridinium 3-nitrobenzenesulfonate in the synthesis of taxane derivatives?
A1: this compound acts as an acid catalyst in the synthesis of taxane derivatives. Specifically, it facilitates the reaction between a compound represented by formula (2) in the research paper and 1-dimethoxymethyl naphthalene. This reaction forms an oxazolidine methyl ester derivative, a crucial intermediate in the multi-step synthesis of the final taxane derivative [].
Q2: Are there alternative acid catalysts to this compound for this reaction, and how do they compare?
A2: Yes, the research mentions other possible acid catalysts for this reaction, including pyridinium p-toluenesulfonate and pyridinium benzenesulfonate. The paper doesn't provide a direct comparison of their effectiveness or potential advantages/disadvantages. Further research would be needed to evaluate if these alternatives offer any benefits in terms of yield, purity, or reaction conditions [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate](/img/structure/B1316180.png)
![(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1316181.png)
